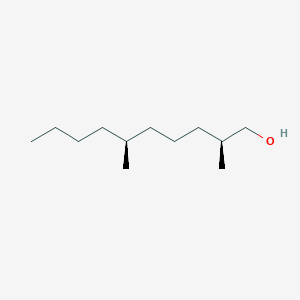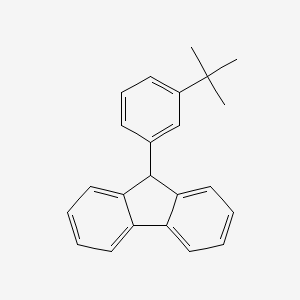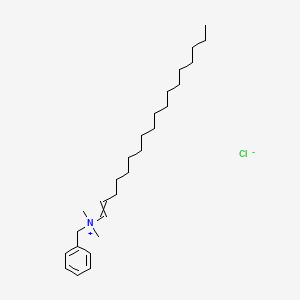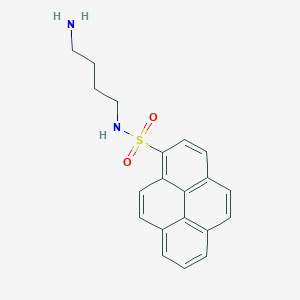
(2S,6S)-2,6-Dimethyldecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,6S)-2,6-Dimethyldecan-1-OL is an organic compound with the molecular formula C12H26O It is a chiral alcohol, meaning it has two enantiomers, which are mirror images of each other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-Dimethyldecan-1-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric purity. Another method involves the use of Grignard reagents, where the corresponding alkyl halide is reacted with magnesium in the presence of an ether solvent to form the Grignard reagent, which is then reacted with an aldehyde to produce the alcohol.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of biocatalysts. Enzymatic reduction of ketones using alcohol dehydrogenases or ketoreductases can provide high yields of the desired enantiomer. This method is preferred due to its efficiency and the ability to produce the compound in an environmentally friendly manner.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,6S)-2,6-Dimethyldecan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) to form the corresponding ketone.
Reduction: Reduction of the ketone back to the alcohol can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Major Products Formed
The major products formed from these reactions include the corresponding ketone, alkyl chloride, and other substituted derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
(2S,6S)-2,6-Dimethyldecan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and its role in various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which (2S,6S)-2,6-Dimethyldecan-1-OL exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate enzymatic activity and cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,6R)-2,6-Dimethyldecan-1-OL
- (2S,6S)-2,6-Dimethylpiperidine hydrochloride
- (2S,6S)-2,6-Diaminoheptanedioate
Uniqueness
(2S,6S)-2,6-Dimethyldecan-1-OL is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomers and other similar compounds. Its ability to act as a chiral building block and its potential biological activity make it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
647035-21-0 |
|---|---|
Formule moléculaire |
C12H26O |
Poids moléculaire |
186.33 g/mol |
Nom IUPAC |
(2S,6S)-2,6-dimethyldecan-1-ol |
InChI |
InChI=1S/C12H26O/c1-4-5-7-11(2)8-6-9-12(3)10-13/h11-13H,4-10H2,1-3H3/t11-,12-/m0/s1 |
Clé InChI |
RUEFUQTUVBKNTH-RYUDHWBXSA-N |
SMILES isomérique |
CCCC[C@H](C)CCC[C@H](C)CO |
SMILES canonique |
CCCCC(C)CCCC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-Aminomethylidene]methanethioamide](/img/structure/B12599189.png)


![N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12599206.png)
![2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4S)-](/img/structure/B12599209.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B12599213.png)



![2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12599249.png)


![Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate](/img/structure/B12599262.png)

